molecular formula C9H8BrFINO B1383917 2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide CAS No. 1863450-36-5

2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide

Cat. No. B1383917
CAS RN: 1863450-36-5
M. Wt: 371.97 g/mol
InChI Key: ILBJMWBOYCMEEG-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide, or 2-Br-FEIBA, is a small molecule that has been studied for its potential applications in various fields of research. It is a brominated derivative of 5-iodobenzamide, and its structure contains two bromine atoms, two fluorine atoms, and one iodine atom. The molecule has been studied for its potential in organic synthesis, as well as its use in pharmaceuticals and biochemistry.

Scientific Research Applications

Synthon for Heterocyclic Compounds

2-Amino-5-bromo-3-iodobenzamide, a compound similar to 2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide, serves as a significant synthon in the creation of various nitrogen-containing heterocycles and their annulated derivatives. These halogenated aniline derivatives undergo palladium-catalyzed cross-coupling and heteroannulation to yield novel compounds like indole carboxamides and indolyl ethanones, demonstrating their versatility in molecular hybridization and synthesis of complex molecular frameworks (Mmonwa & Mphahlele, 2016).

Crystal Structure Analysis

The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, closely related to 2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide, have been studied for their molecular geometry and intermolecular interactions. These structures provide insights into the steric and electronic effects of halogen substituents on molecular conformation, crucial for understanding compound reactivity and interactions (Suchetan et al., 2016).

Radiotracer Development

Compounds like N-(2-diethylaminoethyl)-4-[123I]iodobenzamide, which bear structural resemblance to 2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide, have been explored as radiotracers for detecting malignancies like melanoma. This involves synthesizing the bromo compound and labeling it with iodine-123 for clinical applications in tumor detection, highlighting its potential in diagnostic imaging (Brandau et al., 1993).

Halodeboronation Studies

The synthesis of halogenated compounds, like 2-bromo-3-fluorobenzonitrile, demonstrates the broader chemical utility of bromo-fluoro-benzamides. These compounds are key intermediates in various organic syntheses, showcasing the importance of halogen-substituted benzamides in organic chemistry (Szumigala et al., 2004).

properties

IUPAC Name

2-bromo-N-(2-fluoroethyl)-5-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFINO/c10-8-2-1-6(12)5-7(8)9(14)13-4-3-11/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBJMWBOYCMEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)NCCF)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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